![molecular formula C12H18Cl2N2 B14390514 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline CAS No. 88151-25-1](/img/structure/B14390514.png)
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is a chemical compound with a complex structure that includes a tert-butylamino group, an ethyl chain, and a dichloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichloroaniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its use in treating various conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares some structural features but has different functional groups.
Uniqueness
4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline is unique due to its specific combination of functional groups and the presence of dichloroaniline
Propiedades
Número CAS |
88151-25-1 |
|---|---|
Fórmula molecular |
C12H18Cl2N2 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)ethyl]-2,6-dichloroaniline |
InChI |
InChI=1S/C12H18Cl2N2/c1-12(2,3)16-5-4-8-6-9(13)11(15)10(14)7-8/h6-7,16H,4-5,15H2,1-3H3 |
Clave InChI |
XEQMRUQXYXXXRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCC1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


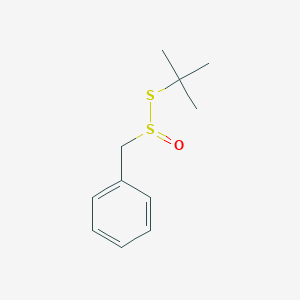
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

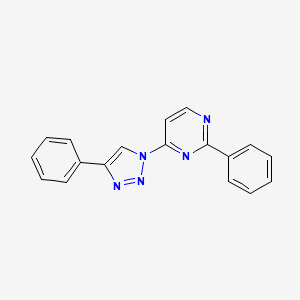

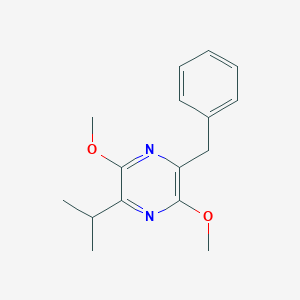
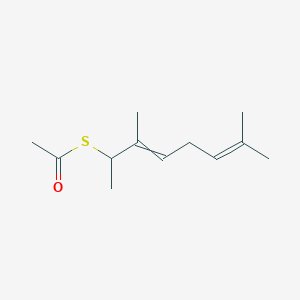
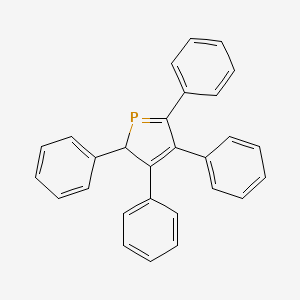
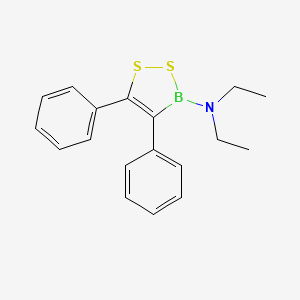
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
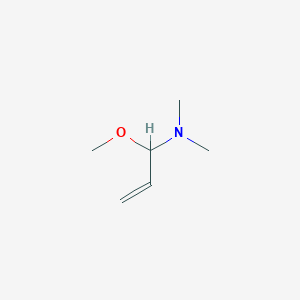

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
